molecular formula C23H25NO6 B11388351 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B11388351
M. Wt: 411.4 g/mol
InChI Key: NJDYTGWKTBBXCB-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with methoxy and methyl groups, and an acetamide moiety linked to a methoxyphenyl ethyl chain. Such compounds are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves multiple steps:

  • Formation of the Chromen-2-one Core: : The chromen-2-one core can be synthesized through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid. The reaction conditions usually involve heating the mixture to around 100-120°C.

  • Methoxylation and Methylation: : The chromen-2-one core is then subjected to methoxylation and methylation reactions. Methoxylation can be achieved using methanol and a suitable base, while methylation can be performed using methyl iodide and a base like potassium carbonate.

  • Acetamide Formation: : The final step involves the formation of the acetamide moiety. This can be done by reacting the methoxyphenyl ethylamine with acetic anhydride under mild heating conditions (50-60°C) to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl group in the chromen-2-one core. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for such transformations.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common types of substitution reactions that can be performed using reagents like bromine, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Bromine in acetic acid for bromination at room temperature.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction: Formation of alcohols from the reduction of carbonyl groups.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide has been investigated for its potential antioxidant and anti-inflammatory properties. These activities are attributed to the presence of the chromen-2-one core, which is known to interact with biological targets involved in oxidative stress and inflammation.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Preliminary studies suggest it may have anticancer properties, possibly by inducing apoptosis in cancer cells. Further research is needed to fully understand its mechanism of action and therapeutic potential.

Industry

Industrially, this compound can be used as a precursor in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it valuable in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide exerts its effects is not fully understood. it is believed to interact with molecular targets involved in oxidative stress and inflammation pathways. The chromen-2-one core can scavenge free radicals, thereby reducing oxidative damage. Additionally, the compound may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler structure with a chromen-2-one core, known for its anticoagulant properties.

    Scopoletin: A methoxylated derivative of coumarin with antioxidant and anti-inflammatory activities.

    Umbelliferone: Another coumarin derivative with similar biological activities.

Uniqueness

2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide stands out due to its additional methoxy and methyl substitutions, which may enhance its biological activity and specificity. The presence of the acetamide moiety linked to a methoxyphenyl ethyl chain further differentiates it from simpler coumarin derivatives, potentially offering unique interactions with biological targets.

This compound’s unique structure and potential applications make it a subject of interest in various fields of scientific research

Properties

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C23H25NO6/c1-14-16-11-20(28-3)21(29-4)13-19(16)30-23(26)17(14)12-22(25)24-10-9-15-7-5-6-8-18(15)27-2/h5-8,11,13H,9-10,12H2,1-4H3,(H,24,25)

InChI Key

NJDYTGWKTBBXCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NCCC3=CC=CC=C3OC

Origin of Product

United States

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